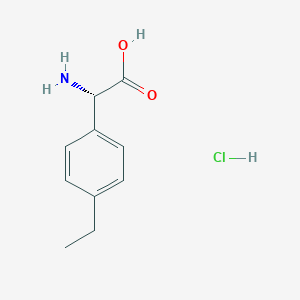
1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions. This compound is particularly significant in peptide synthesis and other areas of organic chemistry due to its stability and ease of removal under mild acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods: Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid undergoes several types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Substitution reactions typically involve the use of strong acids like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed: The major products formed from these reactions include deprotected amines, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon exposure to mild acids, the Boc group is cleaved, releasing the free amine . This process is crucial in peptide synthesis, where selective protection and deprotection of amino groups are necessary for the formation of specific peptide bonds.
Comparación Con Compuestos Similares
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- (S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid
- Nalpha-BOC-(S)-beta-aminoalanine
Comparison: 1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts rigidity and conformational stability. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules . In contrast, other Boc-protected amino acids, such as (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid, lack this ring structure and are more flexible, making them suitable for different types of peptide synthesis .
Propiedades
Fórmula molecular |
C13H23NO4 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14(6)13(9(15)16)7-12(4,5)8-13/h7-8H2,1-6H3,(H,15,16) |
Clave InChI |
MNOCJXCPGDUTQS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)(C(=O)O)N(C)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B12948334.png)
![3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12948359.png)



![5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12948379.png)

![6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12948392.png)






